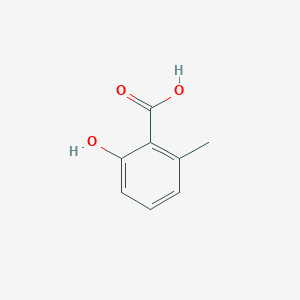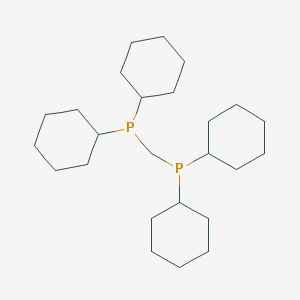
Hecubine
Descripción general
Descripción
Hecubine is a natural small molecule aspidosperma-type alkaloid. It was initially identified in 1976 and is found in the plant species E. officinalis. This compound has shown potential as a potent anticancer agent and has been investigated for its anti-inflammatory and neuroprotective properties. It is known to act as a TREM2 activator, which can modulate neuroinflammatory responses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hecubine involves several steps, including the extraction of the alkaloid from natural sources and subsequent purification. The specific synthetic routes and reaction conditions for this compound are not well-documented in the literature. it is known that the compound can be isolated from E. officinalis through a series of extraction and chromatographic techniques.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale extraction from E. officinalis, followed by purification using chromatographic methods. The scalability of this process would depend on the availability of the plant material and the efficiency of the extraction and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Hecubine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under specific conditions using common reagents.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound can be carried out using halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Hecubine has been extensively studied for its potential therapeutic applications. Some of the key areas of research include:
Chemistry: this compound is used as a model compound for studying the synthesis and reactivity of aspidosperma-type alkaloids.
Biology: this compound has been shown to modulate neuroinflammatory responses by acting as a TREM2 activator
Medicine: this compound’s anticancer properties have been investigated, and it has shown activity against a wide range of human tumor cells.
Industry: this compound’s potential as an anti-inflammatory and neuroprotective agent makes it a candidate for the development of new pharmaceuticals.
Mecanismo De Acción
Hecubine exerts its effects by directly interacting with the triggering receptor expressed on myeloid cells 2 (TREM2). This interaction leads to the activation of TREM2, which modulates neuroinflammatory responses. This compound has been shown to upregulate Nrf2 expression levels while downregulating TLR4 signaling expression levels, both in vivo and in vitro. This results in the inhibition of proinflammatory mediators such as nitric oxide, tumor necrosis factor-alpha, interleukin-6, and interleukin-1beta, as well as oxidative stress in microglial cells.
Comparación Con Compuestos Similares
Hecubine is structurally similar to other aspidosperma-type alkaloids, including mehranine, lochnericine, voafinine, voaphylline, voafinidine, and tabersonine. These compounds share similar chemical structures and biological activities. this compound is unique in its ability to act as a TREM2 activator, which sets it apart from other similar compounds. This unique property makes this compound a promising candidate for the development of new therapeutic agents targeting neuroinflammatory and neurodegenerative diseases.
Propiedades
IUPAC Name |
(15S,16S,18R)-15-ethyl-11-methyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-3-20-10-8-17-15(14-6-4-5-7-16(14)21(17)2)9-11-22(13-20)12-18-19(20)23-18/h4-7,18-19H,3,8-13H2,1-2H3/t18-,19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDAGNVXWJRKJD-AQNXPRMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3=C(CCN(C1)CC4C2O4)C5=CC=CC=C5N3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CCC3=C(CCN(C1)C[C@@H]4[C@H]2O4)C5=CC=CC=C5N3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-Chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B161884.png)

![(2S,3S,4S,5R,6R)-6-[[(2S,3S,5R)-3-amino-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B161891.png)



